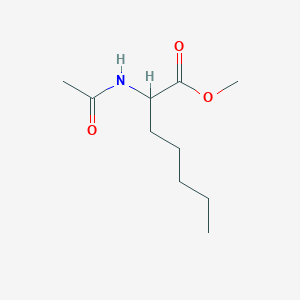![molecular formula C11H15N2O2+ B14367079 4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium CAS No. 92072-16-7](/img/structure/B14367079.png)
4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a hydroxyimino group attached to an acetyl moiety, which is further linked to a trimethylanilinium group. The combination of these functional groups imparts distinct chemical reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium typically involves the reaction of an appropriate aniline derivative with hydroxylamine and an acetylating agent. One common method includes the following steps:
Nitration: The starting aniline derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Acetylation: The amino group is acetylated using an acetylating agent such as acetic anhydride.
Oximation: The acetylated product is treated with hydroxylamine to form the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction steps as described above. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to an amino group.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetyl derivatives.
Scientific Research Applications
4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The trimethylanilinium group may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Hydroxyimino)acetyl]aniline
- N,N,N-trimethylanilinium chloride
- 4-[(Hydroxyimino)acetyl]-N-methylaniline
Uniqueness
4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the hydroxyimino and trimethylanilinium groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
92072-16-7 |
|---|---|
Molecular Formula |
C11H15N2O2+ |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
[4-(2-hydroxyiminoacetyl)phenyl]-trimethylazanium |
InChI |
InChI=1S/C11H14N2O2/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12-15/h4-8H,1-3H3/p+1 |
InChI Key |
HQQATPRZKOGTJF-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C(=O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
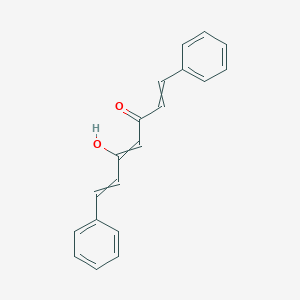
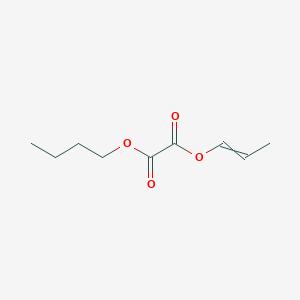
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
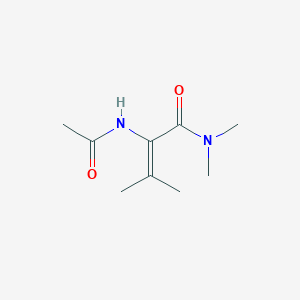
![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)
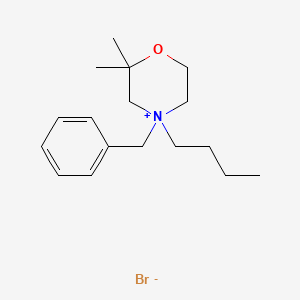

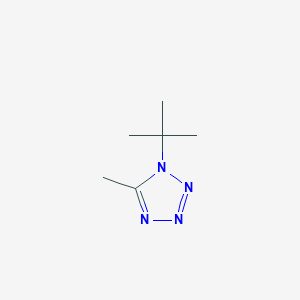
![1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one](/img/structure/B14367048.png)
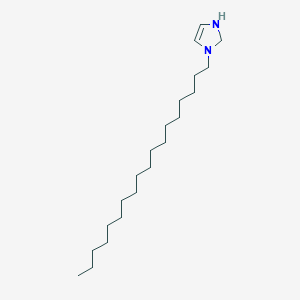

![3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione](/img/structure/B14367053.png)
